tert-Butyl (4-(isoquinolin-5-ylamino)butyl)carbamate
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Overview
Description
tert-Butyl (4-(isoquinolin-5-ylamino)butyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an isoquinoline moiety, and a butyl chain linking these two functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(isoquinolin-5-ylamino)butyl)carbamate typically involves the following steps:
Formation of the Isoquinoline Derivative: The isoquinoline moiety is first prepared through a series of reactions, starting from commercially available precursors.
Coupling Reaction: The isoquinoline derivative is then coupled with a butyl chain containing an amino group. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4-(isoquinolin-5-ylamino)butyl)carbamate can undergo oxidation reactions, particularly at the isoquinoline moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present in the isoquinoline derivative. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tert-butyl carbamate group. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated isoquinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: tert-Butyl (4-(isoquinolin-5-ylamino)butyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology:
Biological Probes: The compound can be used as a biological probe to study the function of specific enzymes or receptors in biological systems.
Medicine:
Drug Development: Due to its structural features, this compound is investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders and cancers.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials, serving as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(isoquinolin-5-ylamino)butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The tert-butyl carbamate group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar applications.
tert-Butyl (5-aminopyridin-2-yl)carbamate: Another carbamate derivative with a pyridine moiety.
tert-Butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate: A related compound with a tetrahydroisoquinoline structure.
Uniqueness: tert-Butyl (4-(isoquinolin-5-ylamino)butyl)carbamate is unique due to the presence of the isoquinoline moiety, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
651309-92-1 |
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Molecular Formula |
C18H25N3O2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
tert-butyl N-[4-(isoquinolin-5-ylamino)butyl]carbamate |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-11-5-4-10-20-16-8-6-7-14-13-19-12-9-15(14)16/h6-9,12-13,20H,4-5,10-11H2,1-3H3,(H,21,22) |
InChI Key |
DRKAJZSMFQWVAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC1=CC=CC2=C1C=CN=C2 |
Origin of Product |
United States |
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